molecular formula C12H14N2O4 B8203801 methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

Cat. No.: B8203801
M. Wt: 250.25 g/mol
InChI Key: OONBQIXFHUBGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a chemical compound with the molecular formula C12H14N2O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate typically involves the reaction of 5,6-dimethoxy-1H-indazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5,6-dimethoxy-1H-indole-3-yl)acetate
  • Methyl 2-(5,6-dimethoxy-1H-benzimidazol-3-yl)acetate
  • Methyl 2-(5,6-dimethoxy-1H-pyrazol-3-yl)acetate

Uniqueness

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is unique due to its specific indazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole core substituted with methoxy groups at the 5 and 6 positions, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant biological effects such as:

  • Anticancer Activity : The compound demonstrates potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further antimicrobial development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (μM)
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)12.8
HCT116 (Colorectal Cancer)10.5

These results suggest that this compound may target specific pathways involved in tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses notable antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings support the potential use of this compound in treating bacterial infections.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a study published by RSC Advances, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, suggesting that the compound effectively induces programmed cell death in cancer cells .

Case Study 2: Antibacterial Efficacy

A separate investigation assessed the antibacterial properties of this compound against common pathogens. The study found that the compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The researchers concluded that the indazole scaffold contributes to enhanced antimicrobial activity .

Properties

IUPAC Name

methyl 2-(5,6-dimethoxy-2H-indazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-16-10-4-7-8(5-11(10)17-2)13-14-9(7)6-12(15)18-3/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONBQIXFHUBGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.